

Physical and chemical properties of Dehydroadynerigenin glucosyldigitaloside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dehydroadynerigenin glucosyldigitaloside
Cat. No.:	B597962

[Get Quote](#)

Dehydroadynerigenin Glucosyldigitaloside: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the physical and chemical properties, and the established mechanism of action of the cardiac glycoside, **Dehydroadynerigenin glucosyldigitaloside**.

Core Chemical and Physical Properties

Dehydroadynerigenin glucosyldigitaloside, a naturally occurring cardiac glycoside, can be isolated from *Nerium indicum*, also known as *Nerium oleander*. Its core function revolves around the inhibition of the Na^+/K^+ -ATPase enzyme, a critical component in cellular ion homeostasis. This inhibitory action leads to a cascade of events culminating in increased intracellular calcium concentrations, which is of significant interest in cardiovascular research.

Table 1: Physicochemical Properties of **Dehydroadynerigenin Glucosyldigitaloside**

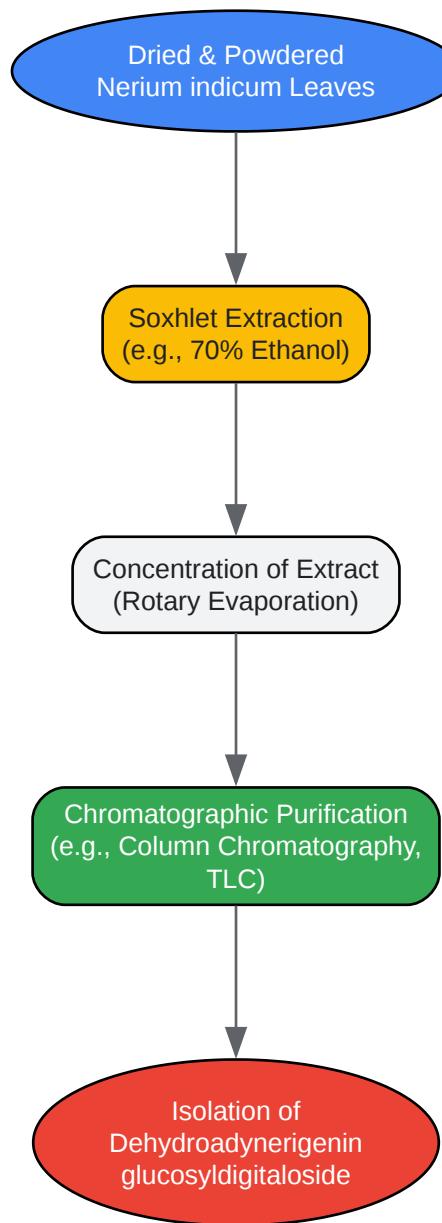
Property	Value	Source
CAS Number	144223-70-1	[1] [2]
Molecular Formula	C36H52O13	[2]
Molecular Weight	692.799 g/mol	[1]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Predicted Density	1.42 g/cm ³	[1]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[1]

Note: Specific quantitative data for melting point, boiling point, and solubility in various solvents are not readily available in published literature. Researchers are advised to determine these properties experimentally.

Mechanism of Action: Na⁺/K⁺-ATPase Inhibition

The primary pharmacological target of **Dehydroadynerigenin glucosyldigitaloside** is the Na⁺/K⁺-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. The inhibition of this pump by cardiac glycosides is a well-documented mechanism.

The binding of **Dehydroadynerigenin glucosyldigitaloside** to the Na⁺/K⁺-ATPase leads to a disruption of its pumping function. This results in an increase in the intracellular sodium ion concentration. The elevated intracellular sodium, in turn, alters the activity of the sodium-calcium exchanger (NCX), leading to a decrease in calcium efflux and consequently, an increase in the intracellular calcium concentration. This rise in cytoplasmic calcium is the fundamental mechanism behind the cardiotonic effects of cardiac glycosides.


[Click to download full resolution via product page](#)

Mechanism of Action of **Dehydroadynerigenin glucosyldigitaloside**.

Experimental Protocols

Isolation and Purification of Cardiac Glycosides from *Nerium* Species (General Protocol)

While a specific protocol for **Dehydroadynerigenin glucosyldigitaloside** is not available, the following general methodology for the extraction of cardiac glycosides from *Nerium* leaves can be adapted.

[Click to download full resolution via product page](#)

General workflow for the isolation of cardiac glycosides.

Methodology:

- Plant Material Preparation: Collect fresh leaves of *Nerium indicum*, wash, and dry them in the shade. Pulverize the dried leaves into a fine powder.
- Extraction: Perform a continuous hot percolation using a Soxhlet apparatus with a suitable solvent, such as 70% ethanol.

- Concentration: Concentrate the resulting extract using a rotary vacuum evaporator to remove the solvent.
- Purification: The crude extract can be subjected to various chromatographic techniques for purification. This may involve column chromatography over silica gel, followed by thin-layer chromatography (TLC) for the separation and isolation of individual glycosides. The choice of solvent systems for chromatography needs to be optimized empirically.

In Vitro Na⁺/K⁺-ATPase Inhibition Assay

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na⁺/K⁺-ATPase.

Materials:

- Purified Na⁺/K⁺-ATPase enzyme
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing NaCl, KCl, and MgCl₂)
- ATP solution
- **Dehydroadynerigenin glucosyldigitaloside** stock solution (in a suitable solvent like DMSO)
- Positive control (e.g., Ouabain)
- Malachite Green reagent (for phosphate detection)
- 96-well microplate
- Incubator and microplate reader

Procedure:

- Prepare serial dilutions of **Dehydroadynerigenin glucosyldigitaloside** and the positive control in the assay buffer.

- In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the Na⁺/K⁺-ATPase enzyme solution.
- Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the ATP solution to all wells.
- Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
- Stop the reaction by adding the Malachite Green reagent.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- The amount of Pi liberated is directly proportional to the enzyme's activity. The inhibitory effect of **Dehydroadynerigenin glucosyldigitaloside** is determined by comparing the enzyme activity in the presence of the compound to the control.

Measurement of Intracellular Calcium Concentration

Fluorescent calcium indicators, such as Fura-2 AM, are commonly used to measure changes in intracellular calcium levels.

Materials:

- Adherent cells cultured on coverslips or in a 96-well plate
- Fura-2 AM stock solution (in DMSO)
- Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
- **Dehydroadynerigenin glucosyldigitaloside** solution
- Fluorescence microscope or plate reader capable of ratiometric measurements

Procedure:

- Cell Loading: Incubate the cells with Fura-2 AM in the physiological salt solution to allow the dye to enter the cells and be cleaved by intracellular esterases.

- Washing: Wash the cells to remove extracellular dye.
- Baseline Measurement: Acquire baseline fluorescence measurements by exciting the cells at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2) and recording the emission (e.g., at 510 nm).
- Stimulation: Add the **Dehydroadynerigenin glucosyldigitaloside** solution to the cells.
- Post-Stimulation Measurement: Continuously record the fluorescence changes at both excitation wavelengths.
- Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. An increase in this ratio corresponds to an increase in the intracellular calcium concentration.

Spectral Data

Specific ¹H-NMR, ¹³C-NMR, and mass spectrometry data for **Dehydroadynerigenin glucosyldigitaloside** are not currently available in the public domain. Researchers are encouraged to perform these analyses for structural confirmation and characterization.

Conclusion

Dehydroadynerigenin glucosyldigitaloside presents a valuable tool for research into the mechanisms of cardiac glycoside action and their potential therapeutic applications. While foundational knowledge of its mechanism of action exists, further research is required to fully elucidate its physicochemical properties and detailed biological activity. The experimental protocols outlined in this guide provide a starting point for researchers to explore the properties and effects of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. targetmol.cn [targetmol.cn]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [Physical and chemical properties of Dehydroadynerigenin glucosyldigitaloside]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b597962#physical-and-chemical-properties-of-dehydroadynerigenin-glucosyldigitaloside>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com